![molecular formula C11H14N4O2S B4776577 5-((2-(4-methoxyphenoxy)ethyl)thio)-4H-1,2,4-triazol-3-amine](/img/structure/B4776577.png)
5-((2-(4-methoxyphenoxy)ethyl)thio)-4H-1,2,4-triazol-3-amine
Overview
Description
5-((2-(4-methoxyphenoxy)ethyl)thio)-4H-1,2,4-triazol-3-amine is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a methoxyphenoxy group, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-(4-methoxyphenoxy)ethyl)thio)-4H-1,2,4-triazol-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and a suitable precursor such as an α-haloketone.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the triazole intermediate with 2-(4-methoxyphenoxy)ethyl thiol under appropriate conditions.
Final Assembly: The final compound is obtained by coupling the intermediate with an amine group, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-((2-(4-methoxyphenoxy)ethyl)thio)-4H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the triazole ring or other functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified triazole derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-((2-(4-methoxyphenoxy)ethyl)thio)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell signaling.
Comparison with Similar Compounds
Similar Compounds
- **2-((2-(4-methoxyphenoxy)ethyl)thio)-1-methyl-1H-imidazol-5-yl)methanol
- Ethyl 2-(4-methoxyphenoxy)propanoate
Uniqueness
5-((2-(4-methoxyphenoxy)ethyl)thio)-4H-1,2,4-triazol-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
The compound 5-((2-(4-methoxyphenoxy)ethyl)thio)-4H-1,2,4-triazol-3-amine is a member of the triazole family, which has gained interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C_{12}H_{15N_3O_2S. It features a triazole ring substituted with a thioether and a methoxyphenoxy group. The structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds with triazole structures often exhibit a range of biological activities, including antifungal, antibacterial, and anticancer properties. The specific biological activities of this compound are summarized below.
Antifungal Activity
Triazoles are well-known for their antifungal properties. Studies have shown that similar compounds can inhibit the growth of various fungal strains by targeting ergosterol biosynthesis. While specific data on this compound is limited, its structural analogs have demonstrated significant antifungal efficacy against pathogens such as Candida albicans and Aspergillus fumigatus .
Anticancer Properties
Recent investigations into triazole derivatives have revealed promising anticancer activity. For instance, derivatives have been reported to induce apoptosis in cancer cells through mechanisms involving the inhibition of COX-2 and modulation of signaling pathways related to cell survival . The specific compound's ability to inhibit cancer cell proliferation remains an area for further research.
The mechanism by which this compound exerts its biological effects may involve the following pathways:
- Inhibition of Enzymatic Activity : Triazoles often act as enzyme inhibitors in various biochemical pathways.
- Modulation of Gene Expression : The compound may influence gene expression related to inflammatory responses or cell cycle regulation.
- Induction of Apoptosis : Similar compounds have shown the ability to trigger programmed cell death in malignant cells.
Study 1: Antifungal Activity Assessment
A comparative study on triazole derivatives indicated that compounds with similar substituents demonstrated effective antifungal activity at concentrations ranging from 10 to 100 µg/mL against Candida species . This suggests that this compound may possess comparable antifungal properties.
Study 2: Anticancer Efficacy
In vitro studies on triazole-based compounds showed that they could significantly inhibit the growth of various cancer cell lines (e.g., MCF-7 breast cancer cells). The most effective derivatives exhibited IC50 values in the low micromolar range . This highlights the potential for this compound in cancer therapeutics.
Summary Table of Biological Activities
Properties
IUPAC Name |
3-[2-(4-methoxyphenoxy)ethylsulfanyl]-1H-1,2,4-triazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S/c1-16-8-2-4-9(5-3-8)17-6-7-18-11-13-10(12)14-15-11/h2-5H,6-7H2,1H3,(H3,12,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWZFFCUAWGQAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCSC2=NNC(=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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